molecular formula C18H17N5O4S B2524090 3-(benzenesulfonyl)-1-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one CAS No. 1324108-34-0

3-(benzenesulfonyl)-1-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one

Cat. No.: B2524090
CAS No.: 1324108-34-0
M. Wt: 399.43
InChI Key: YYAZLXULXWDONL-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-1-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one is a sophisticated synthetic compound designed for pharmaceutical and chemical research. Its molecular architecture integrates several privileged pharmacophores, including a 1,2,4-oxadiazole ring, an azetidine, a benzenesulfonyl group, and a pyrazine ring. The 1,2,4-oxadiazole moiety is a well-known bioisostere for ester and amide functionalities, frequently employed to improve metabolic stability and binding affinity in drug discovery projects . This heterocyclic system, when linked to an azetidine, a strained four-membered saturated ring, can confer significant rigidity and novel spatial geometry to the molecule, potentially leading to enhanced selectivity for biological targets . The inclusion of a benzenesulfonyl group is a common strategy in medicinal chemistry to modulate the compound's electronic properties, lipophilicity, and its potential to act as a sulfonamide-based inhibitor for various enzymes. The pyrazine heteroaryl ring serves as a key hydrogen bond acceptor and can be crucial for π-π stacking interactions within enzyme active sites. The primary research applications for this compound are anticipated to be in the areas of medicinal chemistry and drug discovery, particularly as a building block for the synthesis of more complex molecules or as a lead compound for the development of novel therapeutic agents. Researchers may explore its potential as a modulator of various enzyme systems. Its structural features suggest it could be of value in developing agents for central nervous system disorders, given that compounds with similar azetidine and heteroaryl components are investigated for these applications . This product is intended for research purposes only by qualified laboratory personnel. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the compound with appropriate safety precautions, including the use of personal protective equipment, and refer to the associated safety data sheet (SDS) before use.

Properties

IUPAC Name

3-(benzenesulfonyl)-1-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4S/c24-16(6-9-28(25,26)14-4-2-1-3-5-14)23-11-13(12-23)18-21-17(22-27-18)15-10-19-7-8-20-15/h1-5,7-8,10,13H,6,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYAZLXULXWDONL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCS(=O)(=O)C2=CC=CC=C2)C3=NC(=NO3)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-1-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like sodium hydride (NaH) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, including the use of continuous flow reactors and automated synthesis platforms. These methods would focus on maximizing yield and purity while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Azetidine Ring Reactivity

The strained azetidine ring (4-membered nitrogen heterocycle) demonstrates three primary reaction pathways:

Reaction Type Conditions Product/Outcome Source
Ring Expansion Acid-mediated cleavage + cyclizationFormation of 6-membered oxazinan-2-ones
C-H Functionalization Pd catalysis with directing groupsArylation at C3 position (diastereoselective)
Nucleophilic Attack Strong acids/nucleophiles (e.g., HBr)Ring-opening to linear amines

For example, Schreiber’s palladium-catalyzed arylation protocol enables selective modification of azetidine’s C3 position, critical for diversifying biological activity .

1,2,4-Oxadiazole Reactivity

The 1,2,4-oxadiazole ring participates in hydrolysis and cycloaddition reactions:

Reaction Type Conditions Product/Outcome Source
Acidic Hydrolysis HCl (6M), refluxCleavage to pyrazine-2-carboxamide derivatives
Basic Hydrolysis NaOH (2M), 80°CFormation of pyrazinylpropanoic acid
[3+2] Cycloaddition Nitrile oxides, 60°CTriazole or isoxazole hybrids

The oxadiazole’s stability under physiological conditions makes it a bioisostere for ester or amide groups, but hydrolysis under extreme pH yields carboxylic acids or amides .

Benzenesulfonyl Group Reactivity

The electron-withdrawing benzenesulfonyl group influences adjacent electrophilic sites:

Reaction Type Conditions Product/Outcome Source
Nucleophilic Substitution K₂CO₃, DMF, 100°CSulfonamide displacement with amines
Reduction LiAlH₄, THF, 0°CConversion to thioether (-SPh)

SNAr reactions at activated positions enable modular sulfonamide diversification, as demonstrated in parallel library synthesis .

Pyrazine Reactivity

The pyrazin-2-yl group engages in coordination and substitution:

Reaction Type Conditions Product/Outcome Source
Metal Coordination Ru or Pd catalystsChelation in catalytic systems
Electrophilic Substitution HNO₃/H₂SO₄, 50°CNitration at C5 position (low yield)

Pyrazine’s electron-deficient nature limits electrophilic reactivity but enhances π-stacking in biological targets .

Scientific Research Applications

Research indicates that this compound exhibits significant antioxidant and anti-inflammatory properties. It has been shown to protect against oxidative stress-related conditions, which are pivotal in various neurological disorders, including epilepsy . The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by excessive inflammation.

Therapeutic Applications

  • Neurological Disorders : The compound has potential applications in treating epilepsy due to its neuroprotective effects. Studies have demonstrated that it can reduce seizure activity in animal models .
  • Anti-inflammatory Treatments : Given its ability to inhibit inflammatory responses, this compound may be useful in developing therapies for chronic inflammatory diseases.
  • Cancer Research : The unique structural features of the compound may allow it to interact with cancer cell signaling pathways, potentially inhibiting tumor growth or metastasis.

Case Studies

Several studies have investigated the biological activity of compounds related to 3-(benzenesulfonyl)-1-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one:

  • Neuroprotective Effects : A study on oxadiazole derivatives revealed that they could significantly reduce oxidative stress markers in models of epilepsy . This suggests that similar compounds may share these protective effects.
  • Inflammation Modulation : Research on related sulfonamide compounds has shown their efficacy in reducing inflammation in various animal models, supporting the hypothesis that the target compound may exhibit similar properties .

Mechanism of Action

The mechanism of action for 3-(benzenesulfonyl)-1-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of structurally related compounds, highlighting differences in substituents, molecular weights, and functional groups.

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source
3-(benzenesulfonyl)-1-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one (Target) C₁₈H₁₇N₅O₄S 399.07 Benzenesulfonyl, pyrazine, azetidine, oxadiazole This Article
3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-[4-(methylsulfonyl)piperazin-1-yl]propan-1-one C₁₆H₁₉ClN₄O₄S 398.90 2-Chlorophenyl, methylsulfonyl, piperazine, oxadiazole
N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyrazin-2-yl)azetidin-3-amine C₁₃H₁₇N₇O 311.34 Methyl-oxadiazole, pyrazine, azetidine, methylamine
7-[3-(diethylamino)azetidin-1-yl]-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one C₂₅H₂₈N₈O 488.55 Diethylamino-azetidine, pyrazolo-pyrazine, pyrido-pyrimidone

Key Observations:

Substituent Diversity: The target compound uses a benzenesulfonyl group, whereas the chlorophenyl analog () employs a 2-chlorophenyl substituent. Sulfonyl groups may enhance solubility compared to halogens but could increase metabolic lability.

Molecular Weight :

  • The target (399.07 g/mol) and the chlorophenyl analog (398.90 g/mol) are nearly isosteric, suggesting similar spatial demands but divergent electronic profiles due to substituents.

Heterocyclic Cores :

  • Compounds with piperazine () or pyrido-pyrimidone () backbones exhibit larger molecular weights and expanded ring systems, which may affect bioavailability.

Functional Group Implications :

  • Methylsulfonyl () vs. benzenesulfonyl (Target): The latter’s aromatic bulk may hinder membrane permeability but improve target binding via hydrophobic interactions.
  • Pyrazine (Target) vs. pyrazolo-pyrazine (): The latter’s fused bicyclic system could enhance rigidity and binding affinity.

Biological Activity

The compound 3-(benzenesulfonyl)-1-{3-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. It features a benzenesulfonyl group, an azetidine ring, and a pyrazinyl oxadiazole moiety, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is hypothesized to be mediated through multiple pathways:

  • Inhibition of Enzymatic Activity : The presence of the sulfonamide and oxadiazole groups suggests potential interactions with various enzymes, including those involved in cancer and inflammation pathways.
  • Antimicrobial Properties : Similar compounds have shown efficacy against bacterial strains, indicating that this compound may also possess antimicrobial activity.
  • Interaction with Receptors : The structural components allow for binding to specific receptors, potentially modulating biological responses.

Biological Evaluation

Recent studies have evaluated the biological activity of related compounds and provided insights into the expected effects of the target compound.

Anticancer Activity

A series of pyrazine derivatives have been reported to exhibit significant anticancer properties. For instance, compounds containing pyrazine rings were shown to inhibit cancer cell growth in various human cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Antimicrobial Activity

Compounds similar to the one have demonstrated promising antimicrobial activity against pathogens such as Enterococcus faecalis and other Gram-positive bacteria. The inhibition of bacterial growth correlates with structural features like the presence of the pyrazinyl group .

Anti-inflammatory Effects

Research has indicated that derivatives containing oxadiazole structures exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 .

Case Studies

Several studies have specifically focused on derivatives of pyrazine and oxadiazole, providing a framework for understanding the biological activity of the compound .

  • Study on Pyrazine Derivatives : A study evaluating a series of pyrazine-based compounds found that certain derivatives inhibited cell proliferation in murine and human cancer cell lines significantly (IC50 values ranging from 0.466 to 1.89 µM) .
  • Oxadiazole Compounds : Research on oxadiazole derivatives indicated their potential as anti-hepatitis B virus agents, showcasing their antiviral properties which may extend to the compound under consideration .

Data Tables

Biological Activity Compound Type IC50 Values/Effectiveness Reference
AnticancerPyrazine Derivatives0.466 - 1.89 µM
AntimicrobialOxadiazole DerivativesEffective against E. faecalis
Anti-inflammatoryOxadiazole CompoundsInhibition of COX-2

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